molecular formula C18H22O3 B5118047 1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene

1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene

Cat. No.: B5118047
M. Wt: 286.4 g/mol
InChI Key: LWZHNBBETVJMHZ-UHFFFAOYSA-N
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Description

1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C20H24O3 It is a complex aromatic ether, characterized by the presence of methoxy and butoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxybenzene and 4-(4-methylphenoxy)butanol.

    Etherification Reaction: The key step involves an etherification reaction where 1-methoxybenzene reacts with 4-(4-methylphenoxy)butanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or butoxy groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Substituted ethers

Scientific Research Applications

1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: This compound is used in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-4-[4-(4-methylphenoxy)butoxy]benzene
  • 1-methoxy-3-[4-(4-phenylphenoxy)butoxy]benzene

Uniqueness

1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-methoxy-3-[4-(4-methylphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-15-8-10-16(11-9-15)20-12-3-4-13-21-18-7-5-6-17(14-18)19-2/h5-11,14H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZHNBBETVJMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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